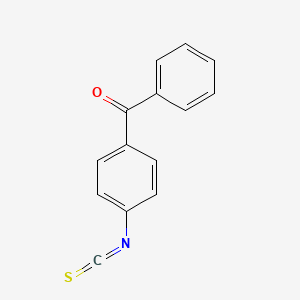

Benzophenone-4-isothiocyanate

描述

Benzophenone-4-isothiocyanate is a chemical compound with the molecular formula C₁₄H₉NOS and a molecular weight of 239.29 g/mol . It is a benzophenone-based photoreactive reagent, widely used in the synthesis of photoreactive peptides and oligonucleotides . The compound is known for its ability to form covalent bonds upon exposure to ultraviolet light, making it a valuable tool in various scientific applications .

准备方法

The synthesis of Benzophenone-4-isothiocyanate typically involves the following methods:

-

Friedel-Crafts Acylation: : This method involves the acylation of benzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The resulting benzophenone is then reacted with thiophosgene (CSCl₂) to introduce the isothiocyanate group .

-

Pd-Catalyzed Cross-Coupling: : This method involves the cross-coupling of a substituted phenyl boronic acid with an anhydride in the presence of a palladium catalyst. This reaction forms the benzophenone structure, which is then converted to this compound by reacting with thiophosgene .

-

Grignard Reaction: : The phenylmagnesium bromide (Grignard reagent) reacts with benzaldehyde to form a secondary alcohol, which is subsequently oxidized to benzophenone. The benzophenone is then treated with thiophosgene to yield this compound .

化学反应分析

Benzophenone-4-isothiocyanate undergoes various chemical reactions, including:

-

Photoreactive Reactions: : Upon exposure to ultraviolet light, this compound forms covalent bonds with nearby molecules, making it useful in crosslinking applications .

-

Substitution Reactions: : The isothiocyanate group can undergo nucleophilic substitution reactions with amines to form thiourea derivatives .

-

Oxidation and Reduction Reactions: : this compound can participate in oxidation and reduction reactions, although these are less common compared to its photoreactive and substitution reactions .

Common reagents used in these reactions include thiophosgene, amines, and various catalysts such as palladium and aluminum chloride . The major products formed from these reactions include photoreactive peptides, oligonucleotides, and thiourea derivatives .

科学研究应用

Applications in Scientific Research

-

Photocuring Reactions

- BP-4-ITC serves as a photoinitiator in photocuring processes, where it absorbs UV light and initiates polymerization reactions. This property is particularly useful in the development of coatings, adhesives, and dental materials.

-

Biological Studies

- Anticancer Properties : Research indicates that BP-4-ITC may induce apoptosis in cancer cells and inhibit their proliferation. Studies are ongoing to explore its mechanisms of action against various cancer types.

- Anti-inflammatory Effects : BP-4-ITC has shown potential in reducing inflammation by suppressing the production of inflammatory mediators in certain cell types.

- Crosslinking Agents

Case Studies

- Photocrosslinking in Protein Studies

-

Safety Assessment for Cosmetic Use

- Benzophenone derivatives, including BP-4, have been evaluated for safety in cosmetic formulations. A recent assessment concluded that BP-4 is safe for use up to 5% concentration in sunscreens and other personal care products, highlighting its role as an effective UV filter while addressing concerns about potential endocrine disruption .

Comparative Analysis of Benzophenone Derivatives

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Benzophenone | UV filter | Commonly used in sunscreens; less reactive |

| Oxybenzone | UV filter | Associated with endocrine disruption concerns |

| Phenyl Isothiocyanate | Isothiocyanate | More reactive; used primarily in organic synthesis |

| 2-Isothiocyanatoacetophenone | Isothiocyanate | Exhibits anti-cancer properties |

| Benzophenone-4-Isothiocyanate | Isothiocyanate | Dual functionality as UV filter and reactive crosslinker |

作用机制

The mechanism of action of Benzophenone-4-isothiocyanate involves the formation of covalent bonds upon exposure to ultraviolet light. The compound absorbs UV light, leading to the excitation of the benzophenone moiety. This excited state can then react with nearby molecules, forming covalent bonds and crosslinking the molecules . The isothiocyanate group also allows for nucleophilic substitution reactions, further expanding its utility in various applications .

相似化合物的比较

Benzophenone-4-isothiocyanate can be compared to other similar compounds such as:

-

Benzophenone: : While Benzophenone is primarily used as a photoinitiator in UV-curable coatings, this compound has additional functionality due to the isothiocyanate group, allowing for nucleophilic substitution reactions .

-

Phenyl Isothiocyanate: : Both compounds contain the isothiocyanate group, but this compound has the added photoreactive benzophenone moiety, making it more versatile in crosslinking applications .

-

Fluorescein Isothiocyanate: : This compound is widely used in biological assays for labeling proteins and nucleic acids. This compound, on the other hand, is more commonly used in photoreactive applications .

生物活性

Benzophenone-4-isothiocyanate (BP-4-ITC) is a compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound is derived from benzophenone-4, which is known for its UV-filtering properties in cosmetic formulations. The isothiocyanate group enhances its biological activity, particularly in antimicrobial and anticancer applications. The synthesis typically involves the reaction of benzophenone derivatives with thiophosgene or isothiocyanate precursors.

Antimicrobial Properties

Isothiocyanates, including BP-4-ITC, are recognized for their antimicrobial activity against various pathogens. A study highlighted the effectiveness of isothiocyanates against foodborne pathogens, indicating that BP-4-ITC may exhibit similar properties. Specifically, isothiocyanates have been shown to inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, making them potential candidates for food preservation and safety .

Anticancer Activity

Research has indicated that BP-4-ITC may possess anticancer properties. Isothiocyanates are known to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell cycle progression and the induction of oxidative stress. For instance, studies on related isothiocyanates have shown significant cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer) with IC50 values in the micromolar range .

Case Studies

- Antimicrobial Efficacy :

-

Cancer Cell Studies :

- In vitro studies on various isothiocyanates have shown that these compounds can significantly reduce cell viability in cancer cell lines. For example, BITC showed moderate cytotoxicity with an IC50 value of 20 μM against MCF-7 cells . It can be inferred that BP-4-ITC may exhibit similar cytotoxic profiles based on its structural characteristics.

Data Table: Biological Activity Summary

| Activity | Pathogen/Cancer Cell Line | IC50 Value (μM) | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | Not specified | |

| Antimicrobial | S. aureus | Not specified | |

| Anticancer | MCF-7 | ~20 | |

| Anticancer | PC-3 | Not specified |

Safety and Regulatory Considerations

The safety profile of benzophenone derivatives has been scrutinized due to potential endocrine-disrupting effects. The European Commission has evaluated benzophenone-4's safety when used as a UV filter in cosmetics, concluding that it can be used safely at concentrations up to 5% . However, ongoing research into its long-term effects and potential toxicity remains essential.

常见问题

Basic Research Questions

Q. What analytical techniques are recommended for quantifying Benzophenone-4-isothiocyanate in environmental matrices?

- Methodological Answer : High-performance liquid chromatography coupled with mass spectrometry (HPLC/MS) and UV-Vis spectroscopy are effective for quantification and structural elucidation. For example, HPLC/MS was used to study the transformation of UV filters like Benzophenone-4 (BP-4) in chlorinated water systems, enabling identification of degradation byproducts . Ensure calibration standards account for matrix effects in environmental samples.

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Follow safety data sheet (SDS) guidelines, including the use of personal protective equipment (PPE), fume hoods, and proper waste disposal. Protocols for handling isothiocyanate derivatives (e.g., benzyl isothiocyanate) recommend avoiding inhalation and skin contact due to potential irritancy .

Q. How does the molecular structure of this compound contribute to its UV-filtering efficiency?

- Methodological Answer : The sulfonic acid group in Benzophenone-4 enhances water solubility, while the aromatic conjugated system absorbs UV light across 290–400 nm. Structural analogs like BP-4 rely on these properties for UV protection in cosmetics .

Advanced Research Questions

Q. How can researchers design experiments to assess the endocrine-disrupting potential of this compound?

- Methodological Answer : Implement a tiered Next Generation Risk Assessment (NGRA) approach using New Approach Methodologies (NAMs). For example:

- Tier 1 : Use computational models (e.g., QSAR) to predict estrogen receptor binding.

- Tier 2 : Conduct in vitro assays (e.g., ERα/ERβ transactivation) to validate endocrine activity.

- Tier 3 : Perform systemic exposure modeling to compare bioactivity with predicted human plasma levels .

Q. How to resolve contradictions in experimental data regarding the stability of this compound under varying pH conditions?

- Methodological Answer : Apply multivariate statistical analysis (e.g., factorial design) to isolate pH-dependent degradation pathways. For example, partial factorial designs with replication have been used to optimize derivatization protocols for isothiocyanate analogs, reducing variability .

Q. What methodologies are effective for identifying degradation byproducts of this compound in chlorinated water systems?

- Methodological Answer : Combine HPLC/MS with isotopic labeling to track transformation pathways. Studies on BP-4 degradation with sodium hypochlorite (NaClO) identified sulfonic acid derivatives and chlorinated intermediates, which can inform analogous studies for isothiocyanate variants .

Q. How to evaluate cross-reactivity of this compound with non-target biomolecules in toxicological assays?

- Methodological Answer : Use competitive binding assays (e.g., fluorescence polarization) and proteomic profiling to assess off-target interactions. Phenethyl isothiocyanate studies employed similar methods to map interactions with apoptotic pathways .

Q. Data Contradiction and Validation

Q. How to validate conflicting reports on the environmental persistence of this compound?

- Methodological Answer : Conduct controlled photolysis and hydrolysis studies under standardized OECD guidelines. Replicate experimental conditions (e.g., UV intensity, pH) from prior studies to isolate variables causing discrepancies. Data from BP-4 alternatives highlighted the importance of environmental persistence thresholds (e.g., half-life > 60 days) for prioritization .

Q. Experimental Design

Q. What in silico tools are suitable for predicting the physicochemical properties of this compound?

- Methodological Answer : Use EPI Suite™ or ChemAxon software to estimate logP, water solubility, and biodegradability. Cross-validate predictions with experimental data from analogs like BP-4, which has a logP of -1.35 due to its sulfonic acid group .

Q. How to optimize synthesis protocols for this compound derivatives?

属性

IUPAC Name |

(4-isothiocyanatophenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NOS/c16-14(11-4-2-1-3-5-11)12-6-8-13(9-7-12)15-10-17/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMSYGGOEIOBUOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50465842 | |

| Record name | Benzophenone-4-isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50465842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26328-59-6 | |

| Record name | Benzophenone-4-isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50465842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzophenone-4-isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzophenone-4-isothiocyanate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/822NDN9MZT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。